molecular formula C7H7NO4 B1239323 4-Methyl-3-nitrobenzene-1,2-diol CAS No. 92538-95-9

4-Methyl-3-nitrobenzene-1,2-diol

Cat. No.: B1239323
CAS No.: 92538-95-9
M. Wt: 169.13 g/mol
InChI Key: JNHOFPQUTOBFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-nitrobenzene-1,2-diol is an aromatic diol derivative featuring a catechol core (benzene-1,2-diol) with a methyl group at position 4 and a nitro group at position 3. The nitro group is a strong electron-withdrawing substituent, which enhances the acidity of the hydroxyl groups and influences reactivity in synthetic and biological contexts.

Properties

CAS No.

92538-95-9

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

4-methyl-3-nitrobenzene-1,2-diol

InChI

InChI=1S/C7H7NO4/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,9-10H,1H3

InChI Key

JNHOFPQUTOBFOM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)O)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C=C1)O)O)[N+](=O)[O-]

Other CAS No.

92538-95-9

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzene-1,2-diols

Key structural analogs include derivatives with alkyl, nitro, or functionalized substituents on the benzene-1,2-diol core.

Table 1: Structural Analogs of 4-Methyl-3-nitrobenzene-1,2-diol

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
4-Methylbenzene-1,2-diol 4-methyl C₇H₈O₂ 124.14 Antioxidant, PAINS alert
4-(tert-Butyl)benzene-1,2-diol 4-tert-butyl C₁₀H₁₄O₂ 166.22 Potential PAINS hit
Epinephrine 4-(1-hydroxy-2-(methylamino)ethyl) C₉H₁₃NO₃ 183.20 Neurotransmitter, low water solubility
HPIMBD 4-(E)-{(4-hydroxyphenylimino)-methyl} C₁₄H₁₃NO₃ 259.26 Anticancer activity vs. breast cancer
TIMBD 4-(E)-{(p-tolylimino)-methyl} C₁₄H₁₃NO₂ 243.26 Inhibits breast cancer cell proliferation

Key Observations:

  • 4-Methylbenzene-1,2-diol: Lacks the nitro group but shares the methyl substituent.
  • HPIMBD/TIMBD: These imino-methyl derivatives demonstrate enhanced anticancer activity compared to resveratrol, highlighting the impact of functional group modifications on biological potency .
  • Epinephrine : Features an ethylamine side chain, enabling neurotransmitter activity. Its low solubility (180 mg/L at 20°C) contrasts with simpler diols, emphasizing the role of substituents on physicochemical behavior .

Functional Group Comparison

Nitro vs. Methyl/Alkyl Groups

  • This could improve reactivity in metal-catalyzed reactions, as seen in compounds with directing groups like N,O-bidentate ligands .
  • Methyl Group (Position 4) : Electron-donating properties may stabilize the aromatic ring but reduce hydroxyl acidity compared to nitro-substituted analogs. In 4-methylbenzene-1,2-diol, this group is associated with fermentation-derived antioxidant activity .

Imino vs. Nitro Substituents

Imino groups in HPIMBD and TIMBD enable π-π stacking and hydrogen bonding with estrogen receptor alpha, critical for their anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-nitrobenzene-1,2-diol
Reactant of Route 2
4-Methyl-3-nitrobenzene-1,2-diol

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